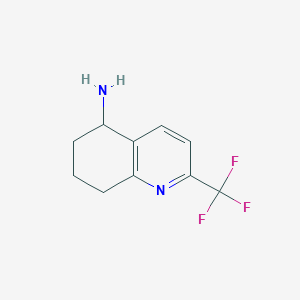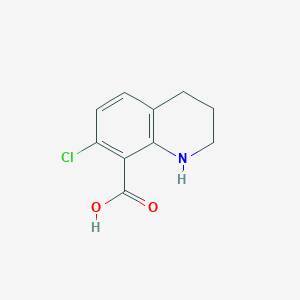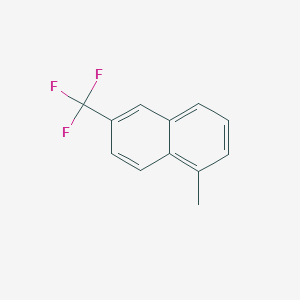
6-Nitro-4-oxo-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound with the molecular formula C10H4N2O4. It is characterized by a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of nitro and cyano groups in its structure makes it a versatile compound with significant potential in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-4-oxo-4H-chromene-3-carbonitrile can be achieved through various methods. One efficient approach involves a one-pot multi-component reaction. This method typically includes the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium such as ethanol-water (3:1 v/v) . Another green method involves the use of eutectogels as a reusable catalyst, which eliminates the need for toxic solvents .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. The use of multi-component reactions (MCRs) is favored due to their atom economy, high complexity, and diversity of products .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Nitro-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 6-Nitro-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also inhibit specific enzymes and interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 6-Nitro-4-oxo-4H-chromene-3-carbaldehyde
- 2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
Comparison: 6-Nitro-4-oxo-4H-chromene-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
50743-36-7 |
|---|---|
Molecular Formula |
C10H4N2O4 |
Molecular Weight |
216.15 g/mol |
IUPAC Name |
6-nitro-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H4N2O4/c11-4-6-5-16-9-2-1-7(12(14)15)3-8(9)10(6)13/h1-3,5H |
InChI Key |
CRXKYEYNBPXYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)





![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)

![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)



